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Compound Name:
4-(Piperidine-1-sulfonyl)-benzoic

acid

Cat. No.: B076411 Get Quote

An In-Depth Technical Guide to 4-(Piperidine-1-sulfonyl)-benzoic acid (CAS: 10252-83-2):

Properties, Synthesis, and Applications as a Core Scaffold

Introduction
4-(Piperidine-1-sulfonyl)-benzoic acid, registered under CAS number 10252-83-2, is a

bifunctional organic molecule that serves as a pivotal intermediate and structural scaffold in

modern medicinal chemistry. Its architecture, combining a benzoic acid moiety with a piperidine

sulfonamide, provides a chemically versatile platform for the synthesis of diverse and complex

molecular entities. While not typically an active pharmaceutical ingredient (API) in itself, its

structural motifs are prevalent in a range of biologically active compounds. This guide offers a

comprehensive technical overview of its chemical properties, a validated synthesis protocol,

and an exploration of its primary application as a foundational building block in the

development of targeted therapeutics, particularly as a scaffold for carbonic anhydrase

inhibitors.

Physicochemical and Structural Properties
The molecule's utility is rooted in its distinct chemical features. The carboxylic acid group offers

a reactive handle for amide bond formation, while the robust sulfonamide linkage and the

saturated piperidine ring provide specific steric and electronic properties that can be exploited

in drug design.
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Table 1: Chemical Identifiers and Structural Details[1]

Identifier Value

CAS Number 10252-83-2

IUPAC Name 4-(piperidin-1-ylsulfonyl)benzoic acid

Molecular Formula C₁₂H₁₅NO₄S

PubChem CID 746555

SMILES
C1CCN(CC1)S(=O)

(=O)C2=CC=C(C=C2)C(=O)O

| InChI Key | UQNINMUUJYRESG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties[1]

Property Value

Molecular Weight 269.32 g/mol

Topological Polar Surface Area (TPSA) 79.8 Å²

logP (XLogP3-AA) 1.4

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 5

Rotatable Bonds 3

| Exact Mass | 269.07217913 Da |

Synthesis and Characterization
The most direct and industrially relevant synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid
involves the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This

standard reaction is highly efficient and scalable.
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Synthesis Pathway: Nucleophilic Substitution
The synthesis proceeds via the reaction of 4-(Chlorosulfonyl)benzoic acid with piperidine. The

lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the

electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the

chloride ion, forming the stable sulfonamide bond. A base is required to neutralize the

hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
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Caption: General workflow for the synthesis of 4-(Piperidine-1-sulfonyl)-benzoic acid.

Detailed Experimental Protocol
This protocol is a representative method based on standard procedures for sulfonamide

synthesis.[2] Researchers should adapt it based on laboratory conditions and scale.

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

piperidine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water (50 mL).

Cooling: Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring.
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Reagent Addition: In a separate beaker, dissolve 4-(Chlorosulfonyl)benzoic acid (1.0 eq) in a

minimal amount of a suitable solvent like THF or add it portion-wise as a solid. Add this

slowly to the chilled amine solution over 30 minutes, ensuring the temperature remains

below 10 °C.

Causality Note: The highly reactive sulfonyl chloride can hydrolyze in water. Slow addition

at low temperatures minimizes this side reaction and controls the exotherm. Sodium

carbonate is a cost-effective inorganic base sufficient to neutralize the generated HCl

without reacting with the sulfonyl chloride.

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Let the reaction stir for 4-6 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting

with a mobile phase such as 1:1 Ethyl Acetate:Hexane with 1% acetic acid. The product

should have a lower Rf than the starting sulfonyl chloride.

Workup (Product Isolation): Upon completion, filter the reaction mixture to remove any

unreacted starting material. Transfer the filtrate to a beaker and cool it again in an ice bath.

Slowly acidify the solution to a pH of ~2 using 10% aqueous HCl. The carboxylic acid

product, being insoluble in acidic water, will precipitate out as a white solid.

Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold

deionized water. Dry the solid under vacuum. For higher purity, recrystallize the product from

a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure 4-(Piperidine-1-
sulfonyl)-benzoic acid.[2]

Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard

spectroscopic methods.

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of

the benzene ring (typically two doublets in the 7.5-8.5 ppm range), the piperidine protons

(two broad multiplets, one around 3.0 ppm for the alpha-CH₂ groups and one around 1.5

ppm for the beta- and gamma-CH₂ groups), and a very broad singlet for the carboxylic acid

proton (>10 ppm).[3]
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¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~165-170 ppm),

the aromatic carbons (125-145 ppm), and the piperidine carbons (alpha-carbons ~47 ppm,

beta/gamma-carbons ~23-25 ppm).[3]

Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption

bands for the S=O stretches of the sulfonamide group (asymmetric at ~1340 cm⁻¹ and

symmetric at ~1160 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and a broad

O-H stretch from the acid (~2500-3300 cm⁻¹).[4][5]

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a

prominent ion for [M-H]⁻ at m/z 268.06.

Applications in Medicinal Chemistry and Drug
Discovery
The primary value of 4-(Piperidine-1-sulfonyl)-benzoic acid lies in its role as a versatile

scaffold. Its derivatives have been explored for a multitude of therapeutic applications, with the

sulfonamide group being a particularly privileged pharmacophore.

Derivative Classes & Therapeutic Targets
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Caption: Role of the core scaffold in generating diverse therapeutic leads.

A Premier Scaffold for Carbonic Anhydrase Inhibitors
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The sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for the inhibition of

carbonic anhydrase (CA) enzymes.[6] CAs are metalloenzymes that play critical roles in pH

regulation, and their inhibition is a validated therapeutic strategy for conditions like glaucoma,

epilepsy, and certain cancers where isoforms (e.g., CA IX, XII) are overexpressed.[7][8][9]

Derivatives of this scaffold, where the carboxylic acid is coupled to various amines or amino

acids, have been synthesized and shown to be potent inhibitors of several CA isoforms.[10]

The general mechanism involves the deprotonated sulfonamide coordinating to the Zn²⁺ ion in

the enzyme's active site, displacing the catalytic water/hydroxide molecule. The rest of the

molecule, termed the "tail," extends into the active site cavity, and modifications to this tail are

used to achieve isoform selectivity.[7]

Caption: The sulfonamide group coordinating to the catalytic zinc ion in the CA active site.

Foundation for Novel Antimicrobial Agents
The sulfonamide scaffold is historically significant in the development of sulfa drugs, the first

class of effective systemic antibacterial agents. While resistance is widespread, the search for

novel sulfonamide-based antimicrobials continues. Various studies have shown that piperidine-

sulfonamide derivatives can exhibit moderate to good activity against both Gram-positive and

Gram-negative bacteria, as well as fungi.[11] The 4-(Piperidine-1-sulfonyl)-benzoic acid core

provides a reliable starting point for synthesizing libraries of such compounds for antimicrobial

screening.

Safety and Handling
As a laboratory chemical, 4-(Piperidine-1-sulfonyl)-benzoic acid requires careful handling.

GHS Hazard Classification: Aggregated data indicates the compound may be harmful if

swallowed, causes skin irritation, and can cause serious eye damage or irritation. It may also

cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
4-(Piperidine-1-sulfonyl)-benzoic acid (CAS 10252-83-2) is a compound of significant utility

for the medicinal chemist and drug development professional. Its value is not as a direct

therapeutic but as a highly adaptable and synthetically accessible scaffold. The presence of

both a reactive carboxylic acid and a biologically proven sulfonamide moiety makes it an ideal

starting material for generating compound libraries, most notably in the pursuit of potent and

selective carbonic anhydrase inhibitors. The straightforward synthesis and well-defined

chemical properties ensure its continued relevance as a core building block in the discovery of

next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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